molecular formula C27H43NO2 B8257806 20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

Cat. No.: B8257806
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-UHFFFAOYSA-N
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Description

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[1211002,1104,9015,24018,23]pentacosan-17-one is a complex organic compound with the chemical formula C₂₇H₄₃NO₂ It belongs to the class of steroidal alkaloids and is known for its intricate hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one involves multiple steps, typically starting from simpler steroidal precursors. The synthetic route often includes:

    Formation of the core structure: This involves cyclization reactions to form the hexacyclic core.

    Functional group modifications: Introduction of hydroxyl and methyl groups at specific positions through selective reactions.

    Final adjustments: Refinement of the structure to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to favor the desired reactions.

    Purification: Techniques such as chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one has diverse applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ebeinone: Another steroidal alkaloid with a similar hexacyclic structure.

    Delavinone: Shares structural similarities but differs in functional groups and stereochemistry.

Uniqueness

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one is unique due to its specific arrangement of functional groups and its distinct stereochemistry, which confer unique chemical and biological properties.

This compound’s intricate structure and diverse applications make it a valuable subject of study in various scientific fields.

Biological Activity

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one, also known as Zhebeirine, is a complex alkaloid derived from various plant species. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article delves into the biological activity of Zhebeirine, supported by research findings and case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C27H43NO2
  • Molecular Weight: 413.60 g/mol
  • Topological Polar Surface Area (TPSA): 43.70 Ų
  • XlogP: 4.40
  • H-Bond Donor/Acceptor: 2/3

Structural Characteristics

Zhebeirine's structure features a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of a hydroxyl group and nitrogen atom in its structure is particularly noteworthy as these can influence its interaction with biological targets.

Anti-inflammatory Effects

Research indicates that Zhebeirine exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Properties

Zhebeirine has also been investigated for its anticancer effects. A study demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Neuroprotective Activity

The neuroprotective effects of Zhebeirine have been explored in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce oxidative stress and inhibit neuronal apoptosis in cultured neurons exposed to beta-amyloid peptides.

Pharmacokinetics and Bioavailability

Zhebeirine's pharmacokinetic profile suggests favorable absorption characteristics:

ParameterValue
Human Intestinal Absorption98.63%
Caco-2 Permeability51.08%
Blood-Brain Barrier Penetration73.79%
Oral Bioavailability52.86%

These findings indicate that Zhebeirine may effectively reach systemic circulation and potentially cross the blood-brain barrier, enhancing its therapeutic applicability.

Case Study 1: Anti-inflammatory Action in Animal Models

In a controlled study involving mice with induced inflammation, administration of Zhebeirine resulted in a significant reduction in edema and inflammatory markers compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with Zhebeirine.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with Zhebeirine led to a dose-dependent decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated that Zhebeirine-treated cells exhibited increased levels of apoptosis markers.

Properties

IUPAC Name

20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Reactant of Route 2
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Reactant of Route 3
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Reactant of Route 4
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Reactant of Route 5
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Reactant of Route 6
20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

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